REACTION_CXSMILES
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[CH:1]([NH2:4])([CH3:3])[CH3:2].Cl[C:6]1[C:14]([S:15](=[O:18])(=[O:17])[NH2:16])=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][C:7]=1[N+:19]([O-:21])=[O:20]>O>[CH:1]([NH:4][C:6]1[C:14]([S:15](=[O:17])(=[O:18])[NH2:16])=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][C:7]=1[N+:19]([O-:21])=[O:20])([CH3:3])[CH3:2]
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Name
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|
Quantity
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120 mL
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Type
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reactant
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Smiles
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C(C)(C)N
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Name
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|
Quantity
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22.4 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(C(=O)O)C=C1S(N)(=O)=O)[N+](=O)[O-]
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Name
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|
Quantity
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8 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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Then the reaction mixture was stirred for 5 days at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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while cooling
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Type
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CUSTOM
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Details
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After evaporation in vacuo
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Type
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CUSTOM
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Details
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the residue was triturated with 4N hydrochloric acid
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Type
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CUSTOM
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Details
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after which the resulting 4-isopropylamino-3-nitro-5-sulphamyl-benzoic acid was collected by suction
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Type
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CUSTOM
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Details
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After recrystallization from aqueous ethanol
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Type
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CUSTOM
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Details
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the acid was obtained with a melting point of 206°C (decomp.)
|
Reaction Time |
5 d |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)NC1=C(C=C(C(=O)O)C=C1S(N)(=O)=O)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |